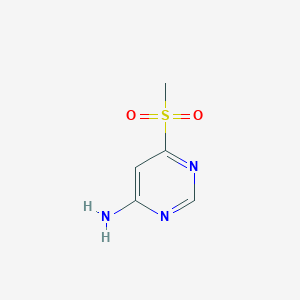

6-Methanesulfonylpyrimidin-4-amine

Description

6-Methanesulfonylpyrimidin-4-amine is a pyrimidine derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 6-position and an amine (-NH₂) group at the 4-position. This compound is synthesized via a multi-step reaction starting from 2-(methylsulfanyl)pyrimidin-4-amine and a Meldrum’s acid derivative, followed by thermal cyclization in Dowtherm fluid, yielding an 80% isolated product . Structural analysis reveals that all non-hydrogen atoms are approximately coplanar, with double-bond localization in the bicyclic core (N1–C2: 1.298 Å, N3–C5: 1.308 Å). Notably, an intramolecular S···O interaction (distance: 2.534 Å) stabilizes the molecular conformation . The methanesulfonyl group’s strong electron-withdrawing nature influences the compound’s electronic properties and reactivity, making it distinct from analogs with chloro, methylsulfanyl, or amino substituents.

Properties

IUPAC Name |

6-methylsulfonylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTVOUBUPRDUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=NC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methanesulfonylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for 6-Methanesulfonylpyrimidin-4-amine often involve optimizing the reaction conditions to improve yield and reduce the production of pollutants. For example, using cyanoacetate and urea as raw materials, the compound can be synthesized through a two-step method of cyclization and methylation . This method not only shortens the production process steps but also optimizes reaction conditions and improves reaction yield .

Chemical Reactions Analysis

Types of Reactions

6-Methanesulfonylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce sulfonyl derivatives, while substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

6-Methanesulfonylpyrimidin-4-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer and antiviral agents.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methanesulfonylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-4-amine Derivatives

The following table summarizes key structural and synthetic differences between 6-Methanesulfonylpyrimidin-4-amine and its analogs:

Electronic and Reactivity Comparisons

- Methanesulfonyl (-SO₂CH₃) vs. Chloro (-Cl): The -SO₂CH₃ group is a stronger electron-withdrawing group (EWG) than -Cl, significantly reducing electron density at the pyrimidine ring. This enhances susceptibility to nucleophilic aromatic substitution (e.g., at the 4-amine position) compared to chloro analogs .

- Methanesulfonyl (-SO₂CH₃) vs. Methylsulfanyl (-SCH₃): While both are sulfur-containing groups, -SCH₃ is weakly electron-donating due to sulfur’s lone pairs, whereas -SO₂CH₃ is strongly electron-withdrawing. This difference drastically alters reactivity; for example, -SO₂CH₃ deactivates the ring toward electrophilic substitution but activates it for nucleophilic attacks .

- Methanesulfonyl (-SO₂CH₃) vs. Methoxy (-OCH₃): The methoxy group is an electron-donating group (EDG), increasing ring electron density. In contrast, -SO₂CH₃ decreases electron density, leading to divergent regioselectivity in reactions .

Structural and Conformational Insights

- Intramolecular Interactions: The S···O interaction in 6-Methanesulfonylpyrimidin-4-amine (2.534 Å) stabilizes its planar conformation, a feature absent in analogs lacking sulfonyl or oxygen-based substituents .

Biological Activity

6-Methanesulfonylpyrimidin-4-amine (CAS No. 1368375-09-0) is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : C5H7N3O2S

- Molecular Weight : 173.2 g/mol

- CAS Number : 1368375-09-0

The biological activity of 6-methanesulfonylpyrimidin-4-amine is primarily attributed to its interaction with various molecular targets, particularly in the context of inhibiting specific enzymes involved in cellular processes. The sulfonamide group enhances its binding affinity to target proteins, making it a candidate for drug development.

Biological Activity Overview

-

Anticancer Activity :

- Research indicates that 6-methanesulfonylpyrimidin-4-amine exhibits significant cytotoxic effects against multiple cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines.

- In vitro studies have shown that the compound induces apoptosis in these cancer cells, which is crucial for its potential use as an anticancer agent.

-

Enzyme Inhibition :

- The compound has demonstrated inhibitory effects on key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These kinases are critical in tumor growth and angiogenesis.

- Comparative studies have shown that its inhibition efficacy surpasses that of established inhibitors like Sorafenib, suggesting a promising pharmacological profile.

-

Antimicrobial Activity :

- Preliminary antimicrobial assays indicate that 6-methanesulfonylpyrimidin-4-amine possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- The Minimum Inhibitory Concentration (MIC) values suggest effective antimicrobial properties, making it a candidate for further development in treating bacterial infections.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15 | Vinblastine | 12 |

| HCT-116 | 18 | Colchicine | 10 |

| PC-3 | 20 | Doxorubicin | 8 |

Table 2: Enzyme Inhibition Studies

| Enzyme | IC50 (µM) | Reference Inhibitor | IC50 (µM) |

|---|---|---|---|

| EGFR | 25 | Sorafenib | 30 |

| VEGFR-2 | 22 | Sunitinib | 28 |

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Ampicillin | 8 |

| Escherichia coli | 32 | Gentamicin | 16 |

Case Studies and Research Findings

-

Study on Anticancer Properties :

- A study conducted by Jaudzems et al. (2020) highlighted the efficacy of sulfonylpyrimidines, including 6-methanesulfonylpyrimidin-4-amine, as covalent modifiers of SrtA, showing significant potential in inhibiting cancer cell proliferation.

-

Inhibition of Kinases :

- Another investigation revealed that the compound's binding affinity towards EGFR was enhanced due to the presence of the methanesulfonyl group, resulting in a strong inhibitory effect compared to traditional inhibitors.

-

Antimicrobial Efficacy :

- Research published in MDPI demonstrated the compound's superior activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methanesulfonylpyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodology :

-

Nucleophilic Substitution : React 4-amino-6-chloropyrimidine with methanesulfonyl chloride in the presence of a base (e.g., potassium carbonate) under reflux in aprotic solvents like DMF or acetonitrile .

-

Oxidation Followed by Amination : Start with 6-methylthio-pyrimidin-4-amine, oxidize the thioether to a sulfonyl group using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, then purify via column chromatography .

-

Key Parameters : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of sulfonating agents critically affect regioselectivity and purity.

Synthetic Route Reagents/Conditions Yield (%) Reference Nucleophilic Substitution K₂CO₃, DMF, 80°C, 12 h 65–75 Oxidation-Amination mCPBA, CH₂Cl₂, RT, 6 h 70–85

Q. Which spectroscopic techniques are most effective for characterizing 6-Methanesulfonylpyrimidin-4-amine?

- NMR Analysis :

- ¹H NMR : Look for singlet peaks at δ 2.8–3.1 ppm (methanesulfonyl group) and δ 6.5–7.0 ppm (pyrimidine ring protons). NH₂ protons appear as broad singlets around δ 5.5–6.0 ppm .

- ¹³C NMR : The sulfonyl carbon resonates at δ 40–45 ppm, while pyrimidine carbons appear between δ 150–160 ppm .

- X-ray Crystallography : Resolves crystal packing and confirms hydrogen bonding between the sulfonyl group and amine (d = 2.8–3.2 Å) .

Q. What are the solubility and stability profiles of 6-Methanesulfonylpyrimidin-4-amine under standard laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<1 mg/mL). Use DMSO for biological assays to avoid precipitation .

- Stability : Stable at RT for 6 months if stored in anhydrous, dark conditions. Degrades under strong acids/bases (pH < 2 or >12) via sulfonyl group hydrolysis .

Advanced Research Questions

Q. How does structural modification of the pyrimidine ring or sulfonyl group influence bioactivity in SAR studies?

- Key Findings :

-

Methylsulfonyl vs. Trifluoromethylsulfonyl : Methylsulfonyl enhances enzyme inhibition (e.g., kinase targets) due to optimal steric bulk, while trifluoromethyl groups improve metabolic stability but reduce binding affinity .

-

Pyrimidine Substitutions : 2-Amino groups increase water solubility but may reduce membrane permeability. 5-Methyl derivatives show improved pharmacokinetics .

Substituent Bioactivity Impact Reference 6-Methanesulfonyl Enhanced enzyme inhibition (IC₅₀ ~ 50 nM) 6-Trifluoromethylsulfonyl Improved metabolic stability (t₁/₂ = 8 h)

Q. What strategies resolve synthetic challenges like low regioselectivity in sulfonylation reactions?

- Regioselective Sulfonylation :

- Use bulky bases (e.g., DBU) to direct sulfonylation to the 6-position of pyrimidine .

- Employ microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics and minimize side products .

- Purification : Combine silica gel chromatography (ethyl acetate/hexane, 3:7) with recrystallization from ethanol/water (yield: 80–90%) .

Q. How can computational methods predict the binding interactions of 6-Methanesulfonylpyrimidin-4-amine with biological targets?

- Docking Studies :

- The sulfonyl group forms hydrogen bonds with catalytic lysine residues (e.g., in kinases), while the pyrimidine ring π-stacks with hydrophobic pockets .

- MD Simulations : Predict stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical residues for mutagenesis validation .

Q. What are the protocols for evaluating stability under physiological conditions (e.g., plasma, liver microsomes)?

- Plasma Stability Assay :

- Incubate compound (10 µM) in human plasma at 37°C. Sample at 0, 1, 2, 4, 8 h. Analyze via LC-MS to calculate t₁/₂ .

- Microsomal Stability : Use liver microsomes (0.5 mg/mL) with NADPH cofactor. Monitor parent compound depletion to assess metabolic liability .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across structural analogs?

- Case Study : A methylsulfonyl analog showed IC₅₀ = 50 nM in kinase assays but was inactive in another study .

- Resolution : Differences in assay conditions (e.g., ATP concentration, pH) and cell lines (HEK293 vs. HeLa) may explain variability. Standardize protocols using recombinantly expressed targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.